1,4-ジエチルピペラジン

説明

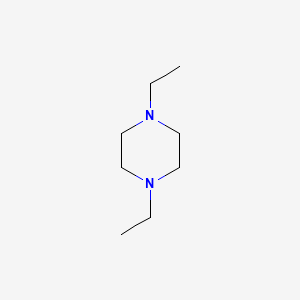

1,4-Diethylpiperazine is a useful research compound. Its molecular formula is C8H18N2 and its molecular weight is 142.24 g/mol. The purity is usually 95%.

The exact mass of the compound 1,4-Diethylpiperazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,4-Diethylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Diethylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

生物画像化のための蛍光プローブ

1,4-ジエチルピペラジン: は、大きなストークスシフトを有する新規ローダミン色素の設計に利用されてきました。 JRQなどのこれらの色素は、ローダミン骨格のドナー-アクセプター-ドナー(D-A-D)特性を調整することで、近赤外(NIR)発光波長と改善されたストークスシフトを示します 。この進歩は、従来のローダミン系プローブ(短い発光波長や狭いストークスシフトなど)の欠点なく、生物学的システム内で正確な画像化と正確なセンシングを可能にするため、生物画像化アプリケーションにとって重要です。

ミトコンドリアCu2+イオンの検出

1,4-ジエチルピペラジンの電子供与特性は、ミトコンドリアCu2+イオンの迅速な検出のための高感度蛍光プローブを作成するために利用されてきました 。ミトコンドリアは細胞内Cu2+の重要な貯蔵庫であり、これらのイオンを迅速かつ高感度に検出する能力は、細胞代謝とシグナル伝達を理解するために重要な意味を持っています。

医薬品中間体

1,4-ジエチルピペラジン: 医薬品中間体として役立ちます 。その構造的特性により、さまざまな医薬品化合物の合成において貴重な成分となり、新しい医薬品や治療法の開発に貢献しています。

ミトコンドリア標的色素

この化合物は、ミトコンドリア標的蛍光色素の開発に使用されてきました 。これらの色素はミトコンドリアに蓄積することができ、スピロラクトンプラットフォームの環状開閉化学プロセスの蛍光制御メカニズムに基づいて作動する蛍光プローブを設計するためのシグナルレポーターとして役立ちます。

ローダミン色素の合成アプローチ

1,4-ジエチルピペラジンをローダミン骨格に導入することで、ローダミン色素の開発のための新しい合成アプローチが提供されます 。この方法は、光物理的特性を向上させることで、ローダミン色素の用途を拡大することができます。

単一分子分析

単一分子分析などの次世代アプリケーションでは、NIR発光波長と大きなストークスシフトを持つ蛍光プローブが求められます 。1,4-ジエチルピペラジンは、これらの要件を満たす新しいローダミン色素の設計を可能にすることで、この分野に貢献し、より正確で侵襲の少ない単一分子研究を促進します。

光物理的特性の強化

非対称キサンテン蛍光体中の電子供与1,4-ジエチルピペラジン基は、発色団のD-A-D特性を調節することができます 。この調節は、量子収率の増加や光退色の耐性など、色素の光物理的特性を強化するために重要です。

ローダミン色素の用途の拡大

ローダミン骨格のD-A-D特性を調整することで、1,4-ジエチルピペラジンは、ローダミン色素のストークスシフトを増大させる役割を果たします 。この増加は、ローダミン色素の用途を従来の用途を超えて、テラノスティクスや環境センシングなどの分野にまで拡大するために不可欠です。

これらの用途は、1,4-ジエチルピペラジンが科学研究、特にバイオイメージング、医薬品、先端材料合成の分野において汎用性と重要性を持ち、蛍光プローブや色素の特性を向上させる能力は、非侵襲的画像化と診断の新しい可能性を開くものであることを強調しています。 <|\end|> OP: ### 科学研究における1,4-ジエチルピペラジン用途の包括的な分析

1,4-ジエチルピペラジン: は、科学研究において幅広い用途を持つ汎用的な化合物です。以下は、さまざまな分野におけるその独自の用途の詳細な分析です。

生物画像化のための蛍光プローブ

1,4-ジエチルピペラジンは、大きなストークスシフトを有する新規ローダミン色素を作成する上で不可欠です。 JRQなどのこれらの色素は、ローダミン骨格のドナー-アクセプター-ドナー(D-A-D)構造を調整することで、近赤外(NIR)発光波長と改善されたストークスシフトを特徴としています 。この革新は、生物学的システム内で正確な画像化と正確なセンシングを可能にするため、従来のローダミン系プローブの限界を克服し、生物画像化にとって重要です。

ミトコンドリアCu2+イオンの検出

1,4-ジエチルピペラジンの電子供与特性は、ミトコンドリアCu2+イオンの迅速な検出のための高感度蛍光プローブの開発に利用されてきました 。ミトコンドリアは細胞内Cu2+の重要な貯蔵庫であるため、この用途は細胞代謝とシグナル伝達経路を研究するために不可欠です。

医薬品中間体

1,4-ジエチルピペラジンは、医薬品中間体として機能します 。その構造的属性により、さまざまな医薬品化合物の合成において貴重な成分となり、新しい医薬品や治療法の開発に役立ちます。

ミトコンドリア標的色素

この化合物は、ミトコンドリア標的蛍光色素を製造するために使用されます 。これらの色素はミトコンドリアに蓄積することができ、スピロラクトンの環状開閉化学プロセスの蛍光制御メカニズムを活用した蛍光プローブを設計するためのシグナルレポーターとして役立ちます。

ローダミン色素の合成アプローチ

1,4-ジエチルピペラジンをローダミン骨格に導入すると、ローダミン色素の開発のための新しい合成方法が提供されます 。このアプローチは、光物理的特性を向上させることで、ローダミン色素の用途を強化することができます。

単一分子分析

単一分子分析などのアプリケーションでは、NIR発光波長と大きなストークスシフトを持つ蛍光プローブが必要です 。1,4-ジエチルピペラジンは、これらの仕様を満たす新しいローダミン色素の設計を可能にすることで、この分野に貢献し、より正確で侵襲の少ない単一分子研究を促進します。

光物理的特性の強化

非対称キサンテン蛍光体中の電子供与1,4-ジエチルピペラジン基は、発色団のD-A-D特性を調節することができます 。この調節は、量子収率の増加や光退色の耐性など、色素の光物理的特性を強化するために重要です。

ローダミン色素の用途の拡大

ローダミン骨格のD-A-D特性を変更することで、1,4-ジエチルピペラジンは、ローダミン色素のストークスシフトを増大させる役割を果たします 。この強化は、ローダミン色素の用途を従来の用途を超えて、テラノスティクスや環境センシングなどの分野にまで拡大するために不可欠です。

作用機序

Target of Action

1,4-Diethylpiperazine is a type of organic compound

Mode of Action

It is known that 1,4-diethylpiperazine can be used in the synthesis of novel rhodamine dyes .

Pharmacokinetics

It is known that 1,4-diethylpiperazine is a liquid at room temperature and can dissolve in most organic solvents .

Action Environment

It is known that 1,4-diethylpiperazine should be used in a well-ventilated area and stored in a cool, dry place .

生物活性

1,4-Diethylpiperazine (DEP) is a piperazine derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of available literature.

- Molecular Formula : C8H18N2

- Molecular Weight : 158.25 g/mol

- CAS Number : 100-75-4

1,4-Diethylpiperazine is characterized by a piperazine ring with two ethyl substituents at the 1 and 4 positions. Its structure allows it to interact with various biological targets, leading to multiple pharmacological effects.

Antimicrobial Activity

DEP has shown promising antimicrobial properties against various pathogens. Studies indicate that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study reported that DEP demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Antiparasitic Effects

Similar to other piperazine derivatives, DEP has been evaluated for its antiparasitic potential. Research indicates that it can affect the neuromuscular function of parasites by acting as a GABA receptor agonist, leading to paralysis and subsequent expulsion from the host . This mechanism is particularly relevant in treating helminth infections.

Neuropharmacological Effects

DEP has been studied for its neuropharmacological effects, particularly its action on the central nervous system (CNS). It has been shown to possess anxiolytic and antidepressant-like activities in animal models. The compound's interaction with serotonin and dopamine receptors suggests potential applications in mood disorders .

1,4-Diethylpiperazine's biological activity can be attributed to several mechanisms:

- GABA Receptor Modulation : DEP acts on GABA receptors, enhancing inhibitory neurotransmission which contributes to its antiparasitic effects.

- Antioxidant Properties : Some studies suggest that DEP exhibits antioxidant activity, which may help mitigate oxidative stress in various biological systems .

- Enzyme Inhibition : DEP has been reported to inhibit certain enzymes involved in metabolic pathways, further contributing to its pharmacological profile .

Case Studies and Research Findings

Safety and Toxicity

While 1,4-Diethylpiperazine shows therapeutic potential, safety assessments are crucial. It is classified as flammable and corrosive; hence proper handling precautions are recommended. Toxicity studies indicate moderate irritancy upon contact with skin and eyes, necessitating further investigation into its safety profile for clinical use .

特性

IUPAC Name |

1,4-diethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-3-9-5-7-10(4-2)8-6-9/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDPRYTUJYNYJKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073373 | |

| Record name | Piperazine, 1,4-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6483-50-7 | |

| Record name | 1,4-Diethylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6483-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Diethylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006483507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 1,4-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-diethylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 1,4-diethylpiperazine a useful component in designing fluorescent probes?

A1: 1,4-Diethylpiperazine plays a crucial role in fine-tuning the photophysical properties of fluorescent probes. [, ] Specifically, incorporating this moiety into probe structures can influence their sensitivity and selectivity towards specific analytes. For instance, in the development of JRQ, a mitochondria-targeted fluorescent dye, 1,4-diethylpiperazine contributed to achieving near-infrared (NIR) emission wavelengths and an improved Stokes shift. [] This is particularly advantageous for biological imaging applications where longer emission wavelengths and larger Stokes shifts minimize interference from background fluorescence. Similarly, in probe QLP, designed for bisulfite/sulfite detection, 1,4-diethylpiperazine modification of a coumarin-benzopyran derivative facilitated a distinct fluorescence "OFF-ON" response in the presence of the target analyte. []

Q2: How does the presence of 1,4-diethylpiperazine in JRQN enable the detection of Cu2+ ions?

A2: JRQN, a probe derived from the JRQ dye, leverages the unique reactivity of 1,4-diethylpiperazine towards Cu2+ ions. [] The nitrogen atoms within the 1,4-diethylpiperazine moiety can participate in coordination chemistry with Cu2+, leading to a change in the probe's structure and consequently altering its fluorescence properties. This interaction forms the basis for the Cu2+-triggered specific hydrolysis mechanism, enabling the sensitive and selective detection of Cu2+ ions within mitochondria, their primary intracellular reservoir. []

Q3: Are there computational studies that help explain the role of 1,4-diethylpiperazine in these probes?

A3: Yes, computational chemistry techniques, particularly density functional theory (DFT) calculations, have been employed to elucidate the impact of 1,4-diethylpiperazine on probe behavior. [] For instance, DFT calculations using the CAM-B3LYP/6-31G (d) method provided insights into the fluorescence-enhanced mechanism of the QLP probe upon reacting with bisulfite/sulfite. These calculations revealed that the observed fluorescence emission in the presence of the analyte is attributed to photoinduced electron transfer processes, facilitated by the presence of the 1,4-diethylpiperazine moiety within the probe structure. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。